molecular formula C8H13BrN4 B582046 2-Amino-5-bromo-3-(diethylamino)pyrazine CAS No. 912773-09-2

2-Amino-5-bromo-3-(diethylamino)pyrazine

Cat. No.: B582046
CAS No.: 912773-09-2
M. Wt: 245.124
InChI Key: UPBXLNNIEQKSAK-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(diethylamino)pyrazine is a chemical compound with the molecular formula C8H13BrN4 and a molecular weight of 245.12 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the 2-position, a bromo group at the 5-position, and a diethylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(diethylamino)pyrazine typically involves the bromination of 2-amino-3-(diethylamino)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(diethylamino)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.

    Coupling Products:

Scientific Research Applications

2-Amino-5-bromo-3-(diethylamino)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(diethylamino)pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and diethylamino groups may influence its binding affinity and specificity for these targets .

Properties

IUPAC Name

5-bromo-3-N,3-N-diethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4/c1-3-13(4-2)8-7(10)11-5-6(9)12-8/h5H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBXLNNIEQKSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671901
Record name 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-09-2
Record name 5-Bromo-N~3~,N~3~-diethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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